molecular formula C16H10O3 B13129526 1-Acetylanthracene-9,10-dione CAS No. 53336-60-0

1-Acetylanthracene-9,10-dione

Cat. No.: B13129526
CAS No.: 53336-60-0
M. Wt: 250.25 g/mol
InChI Key: VONYRERAAKXLRY-UHFFFAOYSA-N
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Description

1-Acetylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its rigid, planar, and aromatic structure, which makes it a valuable scaffold in various chemical applications. It is commonly used in the production of dyes, pigments, and as an intermediate in organic synthesis .

Chemical Reactions Analysis

1-Acetylanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically anthraquinone and dihydroanthracene derivatives .

Comparison with Similar Compounds

1-Acetylanthracene-9,10-dione can be compared with other anthracene derivatives:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its various uses.

Biological Activity

1-Acetylanthracene-9,10-dione (CAS No. 53336-60-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its anthracene backbone with an acetyl group at the 1-position and a diketone functionality at the 9 and 10 positions. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The compound has been shown to inhibit biofilm formation and disrupt bacterial cell walls, making it effective against various bacterial strains.
  • Anticancer Activity : Studies indicate that it exhibits significant cytotoxicity against human tumor cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .
  • Cytotoxic Effects : The compound has demonstrated selective cytotoxicity against specific cancer cell lines while showing lower toxicity to normal cells, highlighting its potential for therapeutic applications .

Antibacterial Activity

Recent studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to interfere with biofilm formation is particularly noteworthy as biofilms are a significant factor in chronic infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits potent anticancer properties against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HepG23.2Inhibition of cell proliferation
A5494.5Activation of caspase pathways

Case Studies

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of this compound on WI38 human fibroblasts using the WST-1 assay. The results indicated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 20 µg/mL, suggesting a potential therapeutic window for cancer treatment .
  • Antimalarial Potential : Another study assessed the antimalarial properties of extracts containing this compound. The extracts showed promising activity with IC50 values below 15 µg/mL against Plasmodium falciparum, indicating that this compound may also have relevance in treating malaria .

Properties

CAS No.

53336-60-0

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

1-acetylanthracene-9,10-dione

InChI

InChI=1S/C16H10O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-8H,1H3

InChI Key

VONYRERAAKXLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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